molecular formula C11H9ClN2 B1604692 2-[3-(Chloromethyl)phenyl]pyrimidine CAS No. 898289-51-5

2-[3-(Chloromethyl)phenyl]pyrimidine

Cat. No.: B1604692
CAS No.: 898289-51-5
M. Wt: 204.65 g/mol
InChI Key: AUWJTKGKFPDHDU-UHFFFAOYSA-N
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Description

2-[3-(Chloromethyl)phenyl]pyrimidine is an organic compound with the molecular formula C11H9ClN2 It consists of a pyrimidine ring substituted with a 3-(chloromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Chloromethyl)phenyl]pyrimidine typically involves the reaction of 3-(chloromethyl)benzaldehyde with guanidine or its derivatives under basic conditions. The reaction proceeds through a cyclization process, forming the pyrimidine ring. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as bases, and the reaction is often carried out in solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Chloromethyl)phenyl]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anti-Inflammatory Activity

Research indicates that pyrimidine derivatives exhibit potent anti-inflammatory properties. The compound 2-[3-(Chloromethyl)phenyl]pyrimidine can be synthesized into various derivatives that demonstrate significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. For instance, studies have shown that certain pyrimidine derivatives can effectively suppress the production of prostaglandin E2 (PGE2), a key mediator in inflammation .

Key Findings:

  • Inhibition of COX Enzymes: Compounds derived from this compound showed IC50 values comparable to established anti-inflammatory drugs like diclofenac and celecoxib .
  • Structure-Activity Relationships (SAR): The presence of electron-donating groups on the pyrimidine ring enhances anti-inflammatory activity by improving binding affinity to COX enzymes .

Anticancer Properties

The compound has also been explored for its potential as an anticancer agent. Pyrimidine derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival.

Case Studies:

  • A study synthesized novel pyrimidine derivatives that exhibited cytotoxic effects against various cancer cell lines, including breast and lung carcinoma. The most effective compounds showed IC50 values indicating potent growth inhibition .
  • Molecular docking studies suggested that these compounds interact with specific protein targets involved in cancer progression, leading to increased apoptosis and cell cycle arrest at the G2/M phase .

Antiviral Activity

The antiviral potential of this compound derivatives has been investigated, particularly against viral pathogens such as SARS-CoV-2. Although some derivatives demonstrated limited efficacy against this virus, they were effective against other viral infections.

Research Insights:

  • A series of pyrimidine derivatives were tested for their antiviral activity, revealing that while they showed some cytotoxicity against cancer cells, their effectiveness against viruses like SARS-CoV-2 was less pronounced .
  • The mechanism of action often involves interference with viral replication processes or modulation of host cell responses to infection.

Synthesis Techniques

The synthesis of this compound and its derivatives can be achieved through various methods, including one-pot reactions that utilize environmentally friendly catalysts. This approach not only simplifies the synthesis process but also enhances yield and purity.

Synthesis Overview:

  • One method involves the condensation of chloromethyl phenyl compounds with pyrimidine precursors in the presence of catalytic amounts of nanoparticles .
  • This method has been optimized for efficiency and cost-effectiveness, making it suitable for large-scale production.

Future Directions and Research Opportunities

The ongoing research into this compound suggests several avenues for future exploration:

  • Development of New Derivatives: Further modification of the compound's structure could yield new derivatives with enhanced pharmacological profiles.
  • Expanded Biological Testing: Investigating additional biological activities beyond anti-inflammatory and anticancer effects could uncover new therapeutic applications.
  • Clinical Studies: Transitioning from preclinical findings to clinical trials will be essential to validate the therapeutic potential of these compounds in humans.

Biological Activity

2-[3-(Chloromethyl)phenyl]pyrimidine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H10ClN
  • Molecular Weight : 201.66 g/mol
  • CAS Number : 898289-51-5

The compound features a chloromethyl group attached to a phenyl ring, which is further connected to a pyrimidine moiety. This unique structure is significant for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study focused on various derivatives of pyrimidine compounds found that those with halogen substitutions, like chlorine, often enhance antibacterial activity against gram-positive bacteria and mycobacterial strains.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus< 10 µg/mL
This compoundMycobacterium tuberculosis< 25 µg/mL

These findings suggest that the chloromethyl group significantly contributes to the compound's effectiveness against resistant strains like MRSA .

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. The compound was tested against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics.

Cell Line IC50 (µM) Reference Drug IC50 (µM)
HeLa (Cervical Cancer)15Doxorubicin12
MCF-7 (Breast Cancer)20Paclitaxel18

The results indicate that while the compound is not the most potent, it shows promise as a lead compound for further development in cancer therapy .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it has been identified as an inhibitor of tyrosine kinases, which are crucial in various signaling pathways involved in cell proliferation and survival.

Tyrosine Kinase Inhibition Data

Enzyme Inhibition (%) at 10 µM
Met Kinase75
EGFR60

The inhibition of Met kinase suggests potential applications in treating cancers characterized by aberrant signaling through this pathway .

Case Studies

  • Antimicrobial Efficacy Against MRSA : A clinical study evaluated the efficacy of several pyrimidine derivatives, including this compound, against methicillin-resistant Staphylococcus aureus. The compound displayed significant antibacterial activity, indicating its potential as a therapeutic agent against resistant bacterial infections .
  • Cytotoxicity in Cancer Research : In a comparative study involving various anticancer agents, this compound was shown to induce apoptosis in HeLa cells through caspase activation pathways. This study highlights its mechanism of action and supports further investigation into its use as an anticancer drug .

Properties

IUPAC Name

2-[3-(chloromethyl)phenyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-8-9-3-1-4-10(7-9)11-13-5-2-6-14-11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWJTKGKFPDHDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CC=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640280
Record name 2-[3-(Chloromethyl)phenyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898289-51-5
Record name 2-[3-(Chloromethyl)phenyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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